3-(Pyridin-4-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPUSNTWSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559221 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30532-36-6 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Pyridin-4-yl)propan-1-amine chemical properties
This guide provides an in-depth technical analysis of 3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6), a bifunctional heterocyclic building block critical in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design.[1]
Chemical Dynamics, Synthesis, and Application in Drug Discovery[1]
Executive Summary
This compound is a heteroaromatic primary amine featuring a pyridine ring connected to a primary amino group via a flexible propyl linker.[1] This structural motif serves as a "privileged scaffold" in medicinal chemistry, offering two distinct basic centers with widely separated pKa values. It is extensively utilized as a semi-rigid linker in kinase inhibitors to span the ATP-binding pocket and solvent-exposed regions, and as a pharmacophore in GPCR ligands (e.g., histamine and serotonin receptors).[1]
Molecular Identity & Physicochemical Profile[2][3][4][5]
The molecule is defined by its dual-basicity. The aliphatic amine is highly basic, while the pyridine nitrogen is weakly basic.[1] Understanding this ionization behavior is critical for purification and formulation.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 30532-36-6 | Specific to the 4-isomer |
| IUPAC Name | This compound | Synonyms: 4-(3-Aminopropyl)pyridine |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Boiling Point | 248.2 °C | @ 760 mmHg |
| Density | 1.003 g/cm³ | Liquid at RT |
| pKa₁ (Pyridine) | ~5.3 | Protonates at pH < 5 |
| pKa₂ (Amine) | ~10.5 | Protonates at pH < 10 |
| logP | 0.4 | Moderate hydrophilicity |
| Solubility | High (Water, MeOH, DCM) | Soluble in organic solvents as free base |
Ionization & Speciation Logic
The molecule exists in three distinct states depending on pH, which dictates extraction strategies:
-
pH < 4: Dicationic species (Py-H⁺ / NH₃⁺).[1] Water-soluble; insoluble in organics.
-
pH 6–9: Monocationic species (Py / NH₃⁺).[1] The pyridine is neutral, but the aliphatic amine remains charged.[1] Critical: This species often partitions into the aqueous phase during workup.[1]
-
pH > 12: Neutral species (Py / NH₂).[1] Extractable into DCM or EtOAc.
Synthetic Pathways & Methodology
The most robust synthetic route involves the construction of the carbon skeleton via Heck coupling followed by reduction .[1] This approach avoids the handling of volatile and toxic pyridine-vinyl precursors often found in older literature.
Retrosynthetic Analysis (Graphviz)[1]
Caption: Retrosynthetic disconnection showing the Heck coupling strategy to assemble the propyl linker followed by global reduction.
Detailed Protocol: Catalytic Hydrogenation of 3-(Pyridin-4-yl)acrylonitrile
This protocol assumes the starting material, 3-(pyridin-4-yl)acrylonitrile, has been prepared via Heck coupling of 4-bromopyridine.[1]
Objective: Reduce both the alkene and the nitrile functionality to the saturated primary amine.
Reagents:
-
Substrate: 3-(Pyridin-4-yl)acrylonitrile (1.0 eq)[1]
-
Catalyst: Raney Nickel (active slurry) or 10% Pd/C (if reducing nitrile via intermediate amide/stepwise, but Raney Ni is preferred for direct C≡N → CH₂NH₂).[1]
-
Solvent: Methanolic Ammonia (7N NH₃ in MeOH).[1] Note: Ammonia suppresses secondary amine formation.[1]
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi).
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-4-yl)acrylonitrile (10 mmol) in 7N NH₃ in MeOH (50 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~1.0 g wet slurry) under an argon blanket. Safety: Raney Ni is pyrophoric when dry.[1]
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the nitrile peak (M+1 ~131) and appearance of the amine (M+1 137).[1]
-
Workup:
-
Filter the mixture through a Celite pad (keep wet to prevent fire hazard).[1]
-
Rinse the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude oil.
-
-
Purification (Self-Validating Step):
-
Dissolve residue in 1M HCl (aqueous). Wash with DCM (removes non-basic impurities).[1]
-
Basify the aqueous layer to pH > 12 using 50% NaOH (keep cool).[1]
-
Extract exhaustively with DCM (3x).[1]
-
Dry over Na₂SO₄ and concentrate.[2]
-
Validation: ¹H NMR should show a triplet at ~2.7 ppm (CH₂ adjacent to Py) and a triplet at ~2.6 ppm (CH₂ adjacent to NH₂), with the central CH₂ as a quintet.[1]
-
Reactivity & Functionalization[7][8]
Chemoselectivity
The molecule possesses two nucleophilic nitrogens. The aliphatic amine (N_aliphatic) is significantly more nucleophilic and basic than the pyridine nitrogen (N_pyridine).[1]
-
Electrophilic Attack: Acyl chlorides, isocyanates, and sulfonyl chlorides will react exclusively at the primary amine under standard conditions (0°C, weak base).[1]
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide at the pyridine ring.[1] To avoid oxidizing the primary amine, the amine is usually protected (e.g., Boc) first.[1]
Signal Pathway: Amine Functionalization Logic
Caption: Chemoselective derivatization pathways. The aliphatic amine is the primary nucleophile for library synthesis.[1]
Applications in Drug Development[1][7][9][10]
Kinase Inhibitor Design
In kinase inhibitors, the pyridine ring often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site (e.g., interacting with the backbone NH of the kinase).[1] The propyl amine chain serves as a "solubilizing tail" that extends into the solvent front, improving the physicochemical properties (logD, solubility) of the drug candidate.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "linker fragment."[1]
-
Case Study Logic: If a pyridine fragment binds to a sub-pocket, and an amine fragment binds to a nearby residue (e.g., Asp or Glu), this compound acts as a merged pharmacophore, linking the two interactions with optimal entropy costs compared to a flexible alkyl chain alone.[1]
Safety & Handling
-
Hazards: Corrosive and irritant.[3] Causes severe skin burns and eye damage (H314).[1] Harmful if swallowed (H302).[1][3]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation (reaction with atmospheric CO₂).[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and acid anhydrides.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14347466, this compound.[1] Retrieved from [Link][1]
-
American Elements. this compound Technical Data.[1] Retrieved from [Link][1][4]
-
Jencks, W. P., & Regenstein, J. (Foundational pKa Data).[1] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. (Referenced for Pyridine/Amine pKa estimations).
Sources
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- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 3. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
Introduction: Understanding the Compound and Associated Risks
An In-Depth Technical Guide to the Safe Handling of 3-(Pyridin-4-yl)propan-1-amine
This compound (CAS No: 30532-36-6) is a bifunctional organic compound featuring a pyridine ring and a primary aliphatic amine group.[1] Its structural motifs make it a valuable building block in medicinal chemistry and drug development for creating more complex molecules. However, the same reactivity that makes it useful also necessitates a thorough understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this substance. The procedures outlined are grounded in the principles of risk mitigation and are designed to empower laboratory personnel to work with this chemical safely and effectively. All chemical products should be handled by individuals with specialized knowledge and experience, recognizing that they may have unknown hazards.[2]
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
GHS Classification
The compound is categorized with the signal word "Warning" and is associated with multiple hazard statements.[1][3]
| Hazard Class | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[3] |
Health Hazards
The primary health risks associated with this compound are acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory system.[3] As a member of the amine family, exposure to its vapors can cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[4]
A notable, though temporary, side effect of exposure to certain amine vapors is a visual disturbance known as glaucopsia, or "blue haze." This condition can manifest as blurred vision or seeing halos around lights and can increase the risk of accidents.[4][5] While not specifically documented for this compound, it is a known risk for low molecular weight amines.
The pyridine component also warrants caution. Pyridine and its derivatives can be absorbed through the skin and are toxic to the central nervous system, liver, and kidneys.[6] Overexposure may lead to symptoms such as nausea, headaches, and dizziness.[7]
Physicochemical Hazards
Section 2: Exposure Control and Personal Protection
Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This strategy is often visualized as the "Hierarchy of Controls."
Caption: Hierarchy of Controls for exposure mitigation.
Engineering Controls
The single most critical engineering control is the mandatory use of a certified laboratory chemical fume hood.[7][11] This is essential to control the inhalation hazard posed by the compound's vapors. The fume hood provides adequate ventilation, capturing harmful fumes at the source and preventing their release into the laboratory environment.[7] An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance.[12][13]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical.[11]
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[11] | Provides chemical resistance against pyridine and similar compounds. Latex gloves are not recommended.[11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[12] |
| Eye Protection | Chemical splash goggles or a face shield.[12] | Protects against splashes that can cause serious eye irritation.[3] Standard safety glasses are insufficient. |
| Skin/Body Protection | A fully buttoned, long-sleeved lab coat. | Prevents incidental skin contact.[11] Protective boots may be necessary depending on the scale of work.[12] |
| Respiratory Protection | Government-approved respirator. | Required only if working outside a fume hood or during a large spill where vapor concentrations may be high.[10][12] |
Hygiene Practices
Users should wash their hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[9][12] Contaminated clothing should be removed immediately and washed before reuse.[12][14] Eating, drinking, and smoking are strictly prohibited in laboratory areas where chemicals are handled.[9][11]
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol (Liquid Dispensing)
-
Preparation : Confirm that a chemical fume hood is operational. Don personal protective equipment (goggles, nitrile gloves, lab coat).
-
Area Setup : Place a chemical-resistant absorbent pad on the work surface inside the fume hood to contain minor drips.
-
Container Handling : Before opening, visually inspect the container for any signs of damage or leakage.
-
Dispensing : Keep the container opening away from your breathing zone. Use only non-sparking tools to open and handle the container.[9] Dispense the required amount slowly to minimize splashing or aerosol generation.
-
Sealing : Tightly close the container immediately after use to prevent vapor escape.[11]
-
Cleanup : Wipe down any minor drips on the container or work surface with a disposable cloth. Dispose of the cloth and absorbent pad as hazardous waste.
-
Post-Handling : Remove gloves using the proper technique and wash hands thoroughly.
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][11] A designated flammables cabinet is recommended.[13]
-
Container : Keep the compound in its original, tightly sealed container.[11] Sigma-Aldrich recommends storing it under an inert atmosphere in a dark place at room temperature.[1]
-
Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[10][13][14]
Section 4: Emergency Procedures
Preparedness is key to managing unexpected events like spills or exposures.
Caption: Emergency response workflow for spills and exposures.
First Aid Measures
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[12][15]
-
Inhalation : If inhaled, immediately move the person to fresh air.[16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12]
-
Skin Contact : Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[14][16]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12][16] Remove contact lenses if present and easy to do.[16]
-
Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious.[12] Do not induce vomiting.[17] Call a physician or poison control center immediately.[14]
Accidental Release Measures
-
Minor Spills : For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material like sand or vermiculite.[7][16] The absorbed material should be collected using non-sparking tools and placed into a sealed, labeled container for hazardous waste disposal.[7][13] Ventilate the area and wash the spill site after material pickup is complete.[12]
-
Major Spills : In the event of a large spill, evacuate the area immediately.[15] Prevent the spill from entering drains or waterways.[12][16] Alert your institution's emergency response team.
Firefighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, sand, or alcohol-resistant foam.[10][12] A water spray can be used to cool fire-exposed containers.[18]
-
Unsuitable Media : A solid stream of water may be ineffective and could spread the fire.[10][18]
-
Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[12]
Section 5: Toxicological Profile
The toxicological profile is primarily derived from its GHS classification. It is acutely toxic if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system.[3] Chronic exposure to related organic solvents and pyridines can lead to damage to the central nervous system, liver, and kidneys. No data is available regarding the carcinogenicity or mutagenicity of this specific compound.[10]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.[13]
-
Collect waste material in a clearly labeled, sealed, and compatible container.[13]
-
Do not dispose of it down the drain or with regular trash.[12]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[10]
References
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RPS Group. (n.d.). Amines. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Jubilant. (2026, January 2). Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Lee, H. S., & Kim, E. A. (2015). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 27, 27. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Avantor. (2011, August 29). Material Safety Data Sheet: Pyridine. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]
-
Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
-
Tri-iso. (2006, June 29). Material Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
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Technical Guide: Spectral Characterization of 3-(Pyridin-4-yl)propan-1-amine
Executive Summary
3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6) is a critical bifunctional building block in medicinal chemistry, widely utilized as a linker in the synthesis of kinase inhibitors, GPCR ligands, and antibody-drug conjugates (ADCs). Its structure—comprising a basic primary amine connected to a pyridine ring via a flexible propyl chain—presents unique spectral characteristics governed by the electron-deficient aromatic ring and the nucleophilic aliphatic tail.[1]
This technical guide provides an in-depth analysis of the spectral data (NMR, MS) for this compound. It synthesizes experimental observations with mechanistic fragmentation logic to establish a robust framework for structural verification and impurity profiling.
Chemical Identity & Properties
Before interpreting spectral data, it is essential to establish the physicochemical baseline of the analyte.
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 4-(3-Aminopropyl)pyridine; 4-Pyridinepropanamine |
| CAS Registry Number | 30532-36-6 |
| Molecular Formula | C |
| Molecular Weight | 136.19 g/mol |
| Physical State | Colorless to pale yellow liquid (hygroscopic) |
| SMILES | NCCCC1=CC=NC=C1 |
| pKa (Predicted) | ~9.8 (Aliphatic amine), ~5.2 (Pyridine nitrogen) |
Mass Spectrometry (MS) Analysis[1][2][3]
The mass spectral signature of this compound is defined by the stability of the pyridine ring and the lability of the aliphatic chain. Analysis is typically performed using Electrospray Ionization (ESI) for intact mass or Electron Impact (EI) for structural elucidation.
Fragmentation Mechanics
In EI-MS (70 eV), the molecule exhibits a distinct fragmentation pattern driven by
-
Molecular Ion (
): Observed at m/z 136 .[1] The intensity is moderate due to the stability of the aromatic ring. -
Base Peak (m/z 30): The primary amine triggers a dominant
-cleavage, generating the iminium ion ( ). This is the diagnostic peak for primary aliphatic amines. -
Pyridyl Fragment (m/z 92/93): Cleavage of the propyl chain often leaves the methyl-pyridine cation (picolyl cation), observed at m/z 92 or 93 depending on hydrogen rearrangement.
-
Loss of Ammonia (m/z 119): A characteristic loss of
(17 Da) from the molecular ion.
Fragmentation Pathway Diagram
Caption: Proposed EI-MS fragmentation pathways for this compound. The formation of the m/z 30 iminium ion is the dominant process.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]
NMR analysis provides the definitive structural confirmation.[2] The data below assumes a solution in Chloroform-d (
Proton ( H) NMR Data
The spectrum is characterized by the
| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| Py-2,6 | Aromatic (Ortho to N) | 8.45 – 8.55 | Doublet (dd) | 2H | |
| Py-3,5 | Aromatic (Meta to N) | 7.10 – 7.15 | Doublet (d) | 2H | |
| 2.68 – 2.75 | Triplet | 2H | |||
| Py- | 2.60 – 2.68 | Triplet | 2H | ||
| C- | 1.75 – 1.85 | Quintet | 2H | ||
| Amine Protons | 1.2 – 1.5 | Broad Singlet | 2H | N/A (Exchangeable) |
Technical Insight:
-
Pyridine Ring Current: The protons at positions 2 and 6 are significantly deshielded (downfield > 8.4 ppm) due to the electron-withdrawing nitrogen and the aromatic ring current.
-
Chain Overlap: The two triplets at ~2.7 ppm and ~2.6 ppm can overlap depending on concentration and water content. The triplet closer to the pyridine ring is typically slightly upfield of the amine-adjacent methylene in
due to the shielding cone of the aromatic ring affecting the -position less than the electronegative nitrogen affects the -position.
Carbon-13 ( C) NMR Data
The
| Carbon Type | Assignment | Shift ( | Notes |
| Py-C2,6 | Aromatic CH | 149.5 – 150.2 | High intensity, deshielded by N |
| Py-C4 | Quaternary Aromatic | 151.0 – 152.5 | Low intensity (long relaxation) |
| Py-C3,5 | Aromatic CH | 123.5 – 124.2 | Standard aromatic region |
| Aliphatic | 41.5 – 42.0 | Adjacent to amine | |
| C- | Aliphatic | 33.5 – 34.5 | Middle carbon |
| Py- | Aliphatic | 32.0 – 32.8 | Adjacent to ring |
Experimental Workflow & Quality Control
To ensure data integrity during structural validation, the following workflow is recommended. This protocol accounts for the hygroscopic nature of the amine, which can broaden NMR signals.
Sample Preparation Protocol
-
Drying: If the sample appears viscous or cloudy, dry under high vacuum (<1 mbar) at 25°C for 2 hours to remove residual water/solvents.
-
Solvent Selection: Use
(neutralized) over foil or basic alumina if the free base is suspected to be unstable. Acidic can protonate the amine, shifting the -methylene signal downfield by ~0.5 ppm. -
Concentration: Prepare a 10-15 mg/mL solution for optimal S/N ratio in
C experiments.
Structural Verification Logic Map
Caption: Decision tree for the spectroscopic validation of the starting material.
Synthesis Context & Impurities
Understanding the synthetic origin helps in identifying spectral impurities. This compound is commonly synthesized via the catalytic hydrogenation of 3-(pyridin-4-yl)acrylonitrile or the reduction of 3-(pyridin-4-yl)propanamide .
-
Common Impurity A (Olefin): Incomplete reduction of the acrylonitrile precursor results in peaks at 6.5 – 7.0 ppm (alkene protons) in the
H NMR. -
Common Impurity B (Dimer): Secondary amine formation during hydrogenation leads to a doubling of the aliphatic signals and a mass shift to
.
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Propylamine (Analogous Fragmentation Logic). NIST Chemistry WebBook.[3] Retrieved from
-
ChemicalBook. 3-Aminopyridine and Pyridine Derivative Spectral Data. Retrieved from
-
American Elements. this compound Properties. Retrieved from
-
Doc Brown's Chemistry. Interpretation of Amine Mass Spectra. Retrieved from
Sources
An In-depth Technical Guide to 3-(Pyridin-4-yl)propan-1-amine: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)propan-1-amine, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental chemical properties, provides a detailed synthesis protocol, explores its critical applications in the synthesis of targeted therapeutics, and outlines methods for its analytical characterization. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide its effective utilization in a research and development setting.
Core Molecular and Physicochemical Profile
This compound is a bifunctional organic molecule featuring a pyridine ring and a primary aliphatic amine, connected by a propyl linker. This unique structural arrangement imparts a desirable combination of properties, making it a valuable synthon in medicinal chemistry.
Molecular Formula: C₈H₁₂N₂[1][2]
Molecular Weight: 136.20 g/mol [1][2]
The presence of both a basic pyridine nitrogen and a primary amine group allows for a wide range of chemical modifications, enabling the construction of diverse molecular scaffolds.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.20 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 248.2 °C at 760 mmHg | N/A |
| Density | 1.004 g/cm³ | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis of this compound: A Validated Protocol
The most common and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of 4-(2-cyanoethyl)pyridine. This method is favored due to the ready availability of the starting nitrile and the high selectivity of the reduction to the primary amine under controlled conditions.
Causality of Experimental Choices
The choice of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is crucial for achieving high yields and selectivity. These catalysts are highly effective in reducing nitriles to primary amines. The use of a protic solvent like ethanol or methanol is preferred as it facilitates the reaction and the subsequent work-up. The addition of ammonia to the reaction mixture is a critical step to suppress the formation of secondary and tertiary amine by-products, which can occur through the reaction of the newly formed primary amine with intermediate imines.
Experimental Workflow Diagram
Sources
commercial suppliers of 4-(3-Aminopropyl)pyridine
Technical Guide: Sourcing and Utilizing 4-(3-Aminopropyl)pyridine (CAS 30532-36-6)
Part 1: Executive Summary
4-(3-Aminopropyl)pyridine (CAS: 30532-36-6), formally known as 3-(pyridin-4-yl)propan-1-amine , is a critical bifunctional building block in medicinal chemistry and materials science.[1] Characterized by a pyridine ring connected to a primary amine via a flexible propyl linker, it serves as a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and as a linker motif in Proteolysis Targeting Chimeras (PROTACs).
While commercially available, supply chain variability regarding purity and oxidation states necessitates a rigorous procurement strategy. This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, ensuring reproducibility in high-value synthetic workflows.
Part 2: Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, researchers must define the "Fit-for-Purpose" specifications. The propyl chain renders the molecule prone to hygroscopicity, while the primary amine is susceptible to oxidation (N-oxide formation) upon prolonged air exposure.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | Preferred nomenclature for searching.[1][2] |
| CAS Number | 30532-36-6 | Distinct from 4-Aminopyridine (Fampridine).[1] |
| Formula | C₈H₁₂N₂ | MW: 136.19 g/mol |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/degradation.[1] |
| Boiling Point | ~248°C (760 mmHg) | High boiling point makes distillation difficult; vacuum required.[1] |
| Density | 1.004 g/cm³ | - |
| Solubility | Soluble in Water, MeOH, DCM | Highly polar due to dual nitrogen centers.[1] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Critical: Hygroscopic and air-sensitive. |
Part 3: Supply Chain Landscape Analysis
The market for CAS 30532-36-6 is split between bulk chemical manufacturers (Tier 1) and catalog aggregators (Tier 2). For GMP or late-stage development, direct sourcing from Tier 1 is recommended to ensure batch traceability.
Supplier Categorization:
-
Tier 1 (Primary Manufacturers/Stockists):
-
Combi-Blocks: Known for high stock reliability and transparent QC data (NMR/LCMS often available online).
-
American Elements: Specializes in bulk quantities; good for scale-up but lead times can vary.
-
Enamine: Excellent for building blocks; often holds stock in US/EU depots.
-
-
Tier 2 (Distributors):
-
Thermo Fisher Scientific / Alfa Aesar: Reliable logistics but often re-package from Tier 1 sources.
-
Sigma-Aldrich (Merck): High quality assurance but typically higher cost; ideal for analytical standards.
-
Procurement Strategy:
-
Purity Check: Specify >97% purity. Commercial "95%" grades often contain significant water or carbonate salts.
-
Packaging: Request packaging under Argon or Nitrogen. Avoid paper-lined caps which can introduce moisture.
Part 4: Quality Control & Validation Workflow
Trusting the Certificate of Analysis (CoA) blindly is a risk in sensitive applications like PROTAC synthesis. Implement a self-validating QC protocol upon receipt.
Figure 1: Incoming Quality Control (IQC) Workflow
Caption: Logical workflow for validating incoming 4-(3-Aminopropyl)pyridine batches to prevent downstream synthetic failures.
Technical Insight:
-
1H NMR Validation: Look for the characteristic propyl triplets. Impurities often appear as broad peaks near 1.5-2.0 ppm (water/polymerization) or shifts in the pyridine ring protons (N-oxide formation).
-
Purification: If the material is degraded (brown), perform bulb-to-bulb distillation under high vacuum (0.1 mmHg).
Part 5: Synthetic Utility & Production Routes
Understanding the synthesis of the material helps in troubleshooting impurities. The industrial route typically involves the modification of 4-vinylpyridine.
Primary Industrial Route:
-
Michael Addition: 4-Vinylpyridine reacts with Cyanide (HCN source) to form 3-(pyridin-4-yl)propanenitrile.[1]
-
Reduction: The nitrile is reduced (using Raney Ni/H₂ or LiAlH₄) to the primary amine.
Figure 2: Synthesis Pathway
Caption: Standard industrial synthesis route. Note that residual nitrile or polymerized vinylpyridine are potential impurities.
Application Context:
-
PROTAC Linkers: The propyl chain provides a defined spatial separation (approx. 3-4 Å) between the E3 ligase ligand and the target protein ligand. The pyridine nitrogen can serve as an additional solubility handle or a weak hydrogen bond acceptor.
-
Kinase Inhibitors: The primary amine is readily coupled with carboxylic acids or sulfonyl chlorides to generate libraries of ATP-competitive inhibitors.
Part 6: Safety & Regulatory Compliance
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[3]
-
STOT-SE: Category 3 (May cause respiratory irritation).[3]
Handling Protocols:
-
Ventilation: Always handle in a fume hood. The amine vapor is irritating to mucous membranes.
-
PPE: Nitrile gloves (0.11 mm) are sufficient for splash protection. Use butyl rubber for prolonged immersion.
-
Spill Management: Neutralize spills with a dilute acid (e.g., 1M HCl) before absorbing with vermiculite to suppress volatility.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14347466, this compound.[1] PubChem. Available at: [Link]
-
American Elements. this compound Technical Specifications. American Elements. Available at: [Link][4]
-
European Chemicals Agency (ECHA). Registration Dossier for Pyridine Derivatives. ECHA.[5] Available at: [Link]
Sources
Methodological & Application
Suzuki coupling reactions with 3-(4-pyridyl)propylamine
Application Note: High-Fidelity Suzuki-Miyaura Coupling Strategies Involving 3-(4-pyridyl)propylamine Scaffolds
Part 1: Executive Summary & Strategic Analysis
The Challenge: 3-(4-pyridyl)propylamine (CAS: 20173-24-4) represents a "privileged structure" in medicinal chemistry, particularly for H1/H3 histamine antagonists and kinase inhibitors. However, incorporating this moiety via Suzuki-Miyaura coupling presents a "Dual-Base" challenge :
-
Primary Amine Poisoning: The alkyl primary amine (
) is a potent -donor that competitively binds to the electrophilic Pd(II) center, displacing phosphine ligands and forming inactive Pd-amine complexes (catalyst poisoning). -
Pyridine Interference: The pyridine nitrogen (
) can facilitate non-productive coordination or, in the case of 2-halopyridines, lead to rapid protodeboronation of the coupling partner.
The Solution:
Standard catalysts like
-
Protocol A (Robust):
-Boc protection to nullify amine basicity (Recommended for scale-up). -
Protocol B (Direct): Utilization of Buchwald G3/G4 precatalysts to enable direct coupling of the free amine (Recommended for library synthesis).
Part 2: Technical Deep Dive & Mechanism
To successfully couple this scaffold, one must understand the deactivation pathway. The primary amine side chain does not merely act as a base; it acts as a ligand scavenger .
Catalyst Deactivation Pathway
In a standard cycle, the amine intercepts the oxidative addition intermediate.
Figure 1: Mechanism of Palladium catalyst poisoning by primary alkyl amines.
To prevent this, we must either mask the amine (Protocol A) or sterically preclude amine binding using bulky biarylphosphine ligands (Protocol B).
Part 3: Validated Experimental Protocols
Protocol A: The "Safety First" Method (Boc-Protection)
Best for: Large-scale synthesis (>5g), expensive boronic acids, or when purification must be simplified.
Rationale: Converting the primary amine to a tert-butyl carbamate (Boc) reduces the nitrogen's Lewis basicity, preventing Pd-coordination.
Step 1: In-Situ Protection (Optional if starting material is not pre-protected)
-
Dissolve 3-(4-pyridyl)propylamine derivative (1.0 equiv) in DCM.
-
Add
(1.1 equiv) and (1.2 equiv). -
Stir at RT for 2 hours. Wash with water, dry (
), and concentrate.
Step 2: Suzuki Coupling
-
Substrate:
-Boc-3-(2-chloro-4-pyridyl)propylamine (or relevant halide). -
Coupling Partner: Aryl Boronic Acid (1.2 equiv).
-
Catalyst:
(3 mol%). -
Base:
(2.0 equiv) or (for sterically hindered cases). -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Procedure:
-
Charge a reaction vial with the halogenated
-Boc substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). -
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane (4 mL) and Water (1 mL).
-
Add
(25 mg, 0.03 mmol). -
Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Deprotection: Treat crude with 4M HCl in Dioxane (RT, 1h) to recover the free amine.
Protocol B: The "High-Throughput" Method (Direct Coupling)
Best for: Library generation, automated synthesis, or when deprotection steps are undesirable.
Rationale: Utilizing Buchwald G3/G4 precatalysts (specifically XPhos or RuPhos ). These bulky ligands create a "protective shell" around the Pd center, physically blocking the approach of the linear alkyl amine while permitting the entry of the flat aryl boronic acid.
Reagents:
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - The Gold Standard for amine tolerance.
-
Alternative: Amphos (for simple cases) or RuPhos Pd G3 .
-
Base:
(0.5 M aqueous solution) - Phosphate is gentler than carbonate for free amines. -
Solvent: n-Butanol or THF/Water.
Procedure:
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a vial with:
-
Halogenated 3-(4-pyridyl)propylamine derivative (1.0 equiv).
-
Boronic Acid (1.5 equiv).[1]
-
XPhos Pd G4 (1–2 mol%).
-
-
Solvent Addition: Add THF (0.2 M concentration relative to halide).
-
Base Addition: Add degassed 0.5 M aqueous
(2.0 equiv). -
Reaction: Seal and heat to 60–80°C . Note: G4 catalysts activate rapidly; lower temperatures prevent amine oxidation.
-
Monitoring: Monitor by LCMS. Conversion is typically complete within 1-2 hours.
-
Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended here.
-
Load reaction mixture onto SCX-2.
-
Wash with MeOH (removes catalyst/boron species).
-
Elute product with 2M
in MeOH.
-
Part 4: Data Summary & Troubleshooting
Comparative Efficiency Table
| Variable | Protocol A (Boc-Protected) | Protocol B (Direct / Free Amine) | Standard Method (Pd(PPh3)4) |
| Catalyst | Pd(dppf)Cl2 | XPhos Pd G4 | Pd(PPh3)4 |
| Step Count | 3 (Protect -> Couple -> Deprotect) | 1 (Direct Coupling) | 1 |
| Avg. Yield | 85-95% | 70-85% | < 15% (Failed) |
| Impurity Profile | Clean | Trace amine oxidation / Protodeboronation | Pd-Black, Homocoupling |
| Scale Suitability | Kilogram | Milligram to Gram | Not Recommended |
Troubleshooting Guide (The "Self-Validating" System)
-
Symptom: Reaction turns black immediately upon heating.
-
Cause: Rapid catalyst decomposition due to amine poisoning or lack of ligand stabilization.
-
Fix: Switch to Protocol B (G4 Precatalyst) or increase ligand:metal ratio to 2:1.
-
-
Symptom: Starting material remains, but Boronic Acid is consumed.
-
Cause: Protodeboronation of the boronic acid (common with 2-pyridyl boronates).[1]
-
Fix: Add the boronic acid in portions (0.5 equiv every hour) or switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.
-
-
Symptom: Product is trapped in the aqueous phase during workup.
-
Cause: The free amine/pyridine makes the product highly polar/water-soluble at neutral pH.
-
Fix: Adjust aqueous layer to pH > 12 using NaOH before extraction, or use n-Butanol/DCM for extraction.
-
Part 5: Workflow Visualization
Figure 2: Decision Matrix for processing 3-(4-pyridyl)propylamine derivatives.
References
-
Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates using XPhos Pd G3. Chemical Science.[2]
-
St John-Campbell, S., et al. (2018).[3] Palladium-Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. Chemistry – A European Journal.
-
Sigma-Aldrich. (2024).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.
-
BenchChem. (2025).[4] Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 3-(Pyridin-4-yl)propan-1-amine Scaffolds for Medicinal Chemistry
Executive Summary & Strategic Rationale
The 3-(pyridin-4-yl)propan-1-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in histamine H2 agonists, kinase inhibitors (e.g., Rho-kinase), and nicotinic acetylcholine receptor ligands.
Synthesizing this scaffold presents two primary chemical challenges:
-
Instability of Precursors: The requisite starting material, 4-bromopyridine, is unstable as a free base (prone to self-polymerization) and must be handled as a hydrochloride salt.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to palladium catalysts, potentially stalling cross-coupling reactions (Heck or Sonogashira) unless specific ligand systems or Lewis acids are employed.
This Application Note details two robust, self-validating protocols designed to overcome these barriers. Route A (Heck-Reduction) is modular, allowing for substitution on the propyl chain. Route B (Sonogashira-Hydrogenation) is ideal for generating rigid alkyne analogs or accessing the saturated amine under mild conditions.
Retrosynthetic Logic & Pathway Selection
The following decision tree illustrates the strategic selection between the Heck and Sonogashira routes based on the desired analog structure.
Figure 1: Retrosynthetic decision tree for selecting the optimal synthetic pathway.
Detailed Protocol A: The Heck-Reduction Sequence
Best for: Creating analogs with substituents on the propyl chain (e.g., using methacrylonitrile) or large scale-up.
Phase 1: Heck Coupling
Objective: Synthesize 3-(pyridin-4-yl)acrylonitrile.
Reagents:
-
4-Bromopyridine Hydrochloride (1.0 equiv)
-
Acrylonitrile (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv) — Acts as base and liberates free pyridine in situ.
-
Solvent: DMF or Acetonitrile (degassed).
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry Schlenk flask under Argon, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF. Stir for 15 minutes at room temperature to form the active Pd(0) species (solution turns yellow/orange).
-
Expert Insight: Using P(o-tol)₃ is crucial. The bulky phosphine prevents the pyridine nitrogen from saturating the Pd center, a common failure mode in standard PPh₃ protocols [1].
-
-
Substrate Addition: Add 4-Bromopyridine HCl solid directly to the flask, followed by Acrylonitrile.
-
Base Addition: Add Et₃N dropwise.
-
Caution: Exothermic reaction. White fumes (Et₃N·HCl) will form. The base liberates the unstable 4-bromopyridine free base in situ, which immediately reacts with the Pd catalyst, minimizing polymerization side-reactions.
-
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually fluoresces under UV.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (gradient 20% -> 60% EtOAc in Hexanes).
Phase 2: Selective Reduction
Objective: Reduce the nitrile and alkene to the primary amine.
Reagents:
-
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (5.0 equiv)
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Heck product (nitrile) and CoCl₂·6H₂O in MeOH at 0°C. The solution will be deep purple/pink.
-
Reduction: Add NaBH₄ portion-wise over 30 minutes.
-
Mechanistic Note: This generates "Cobalt Boride" in situ, a black precipitate that functions similarly to Raney Nickel but without the pyrophoric hazard or high-pressure reactors [2].
-
-
Completion: Stir at RT for 2 hours. The black precipitate indicates active catalyst.
-
Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (solution turns clear pink).
-
Isolation: Basify to pH >12 with conc. NH₄OH.[1] Extract with DCM (3x).
-
Critical Step: Amines are highly soluble in water. Salting out the aqueous layer with NaCl improves extraction efficiency.
-
Detailed Protocol B: Sonogashira Approach
Best for: Sensitive substrates or when an alkyne linker is required.
Reagents:
-
4-Bromopyridine HCl (1.0 equiv)
-
N-Boc-propargylamine (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (2 mol%)
-
Et₃N (3.0 equiv) in THF/DMF (1:1).
Step-by-Step Methodology:
-
Coupling: Combine Pd catalyst, CuI, and 4-Bromopyridine HCl in degassed THF/DMF.
-
Activation: Add Et₃N followed by N-Boc-propargylamine. Stir at 60°C for 4 hours.
-
Self-Validating Check: The reaction mixture should darken significantly (brown/black) within 30 minutes, indicating oxidative addition.
-
-
Hydrogenation: The resulting alkyne is dissolved in MeOH. Add 10% Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 6 hours.
-
Note: This simultaneously reduces the alkyne and can remove the Cbz group if used. The Boc group remains, allowing for purification of the protected amine before final deprotection [3].
-
Purification of Pyridyl-Alkyl Amines
Purifying this class of molecules on silica gel is notoriously difficult due to the interaction between the basic amine/pyridine and acidic silanols, causing severe "tailing."
Optimized Mobile Phase:
-
DCM : MeOH : NH₄OH (90 : 9 : 1)
-
Alternative: Pre-wash the silica column with 1% Triethylamine in Hexane before loading the sample.
Data Summary Table: Comparison of Routes
| Parameter | Route A: Heck-Reduction | Route B: Sonogashira |
| Overall Yield | 45–60% | 65–75% |
| Step Count | 2 | 2 (plus deprotection) |
| Atom Economy | High | Moderate (due to leaving groups) |
| Scalability | Excellent (>10g) | Good (<5g) |
| Primary Risk | Polymerization of 4-bromopyridine | Copper waste removal |
| Key Reference | J. Org. Chem. [1] | Org.[2][3][4][5][6][7][8] Lett. [3] |
Mechanistic Visualization (Heck Cycle)
The following diagram details the specific catalytic cycle for Route A, highlighting the critical role of the base in managing the 4-bromopyridine salt.
Figure 2: Catalytic cycle emphasizing the in situ neutralization of 4-bromopyridine HCl.
References
-
Heck Reaction on Pyridines
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Context: Describes ligand effects (P(t-Bu)3 or P(o-tol)3) necessary to couple electron-deficient heterocycles.
-
Cobalt Boride Reduction
- Heinzman, S. W., & Ganem, B. (1982). The mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801-6802.
- Context: Validates the CoCl2/NaBH4 protocol for nitrile-to-amine reduction without high pressure.
-
Sonogashira of Pyridines
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Context: Comprehensive review covering conditions for heteroaryl halides.
-
Purification of Amines
-
Biotage Application Note. (2023).[9] "How do I purify ionizable organic amine compounds using flash column chromatography?"
- Context: Protocols for amine-functionalized silica and mobile phase modifiers.
-
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Extraction of heavy metals by amines adsorbed onto silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing byproduct formation in 3-(4-pyridyl)propylamine reactions
This guide serves as a specialized technical support resource for researchers working with 3-(4-pyridyl)propylamine (CAS: 5344-27-4).[1] It addresses the unique reactivity profile of this "dual-nitrogen" scaffold, where the competition between the aliphatic primary amine and the aromatic pyridine ring dictates byproduct formation.
Core Challenge: The Dual-Nucleophile Paradox
3-(4-pyridyl)propylamine possesses two distinct nitrogen centers:
-
Aliphatic Primary Amine (
): Highly nucleophilic, prone to over-alkylation and rapid oxidation. -
Pyridine Nitrogen (
): Less nucleophilic but capable of metal coordination (catalyst poisoning) and acting as a hydrogen bond acceptor.
Status: ACTIVE Support Tier: Level 3 (Senior Scientist)[1]
Module 1: Amide Coupling & Acylation
Issue: “I am observing low yields and 'double peaks' in LC-MS during amide coupling.”
Diagnosis: Competitive Acylation & N-Acylurea Formation
While the primary amine is the intended nucleophile, the pyridine ring can act as a base or weak nucleophile, complicating the reaction mechanism. If you are using carbodiimides (EDC/DCC) without additives, you are likely generating N-acylurea byproducts.[1]
Troubleshooting Protocol
Q: How do I prevent side reactions during amide coupling? A: Switch from carbodiimide chemistries to uronium/phosphonium salts (HATU/PyBOP) and control the pH to favor the aliphatic amine.
The "Clean Linker" Protocol:
-
Pre-activation (Critical): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF/DCM.
-
Base Addition: Add DIPEA (Diisopropylethylamine, 2.0–3.0 eq).[1]
-
Why? DIPEA is sterically hindered and will not compete with the amine. It deprotonates the carboxylic acid to form the active ester.[2]
-
-
Induction Period: Stir for 5–10 minutes.
-
Checkpoint: Color change often indicates active ester formation.
-
-
Amine Addition: Add 3-(4-pyridyl)propylamine (1.0 eq) last.[1]
Q: What if I see a mass corresponding to [M + 43]? A: This is likely acetylation from the breakdown of DMF or use of acetic acid buffers in previous steps. Ensure solvents are "Amine-Free" grade.[1] Alternatively, it could be isocyanate formation if Curtius rearrangement conditions were attempted.[1]
Module 2: Alkylation Control
Issue: “Direct alkylation yields a mixture of mono-, di-, and starting material.[1] How do I stop at the secondary amine?”
Diagnosis: The "Runaway Train" Effect
The product of a direct alkylation (secondary amine) is often more nucleophilic than the starting primary amine, leading to polyalkylation.
Troubleshooting Protocol
Q: How do I achieve selective mono-alkylation? A: Do not use alkyl halides. Adopt a Reductive Amination strategy.
Selective Reductive Amination Workflow:
-
Imine Formation: React 3-(4-pyridyl)propylamine with the desired Aldehyde (1.0 eq) in MeOH or DCE.[1]
-
Add Dehydrating Agent: Add
or molecular sieves to push the equilibrium toward the imine (Schiff base).
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (
eq).-
Why STAB? It is milder than
and will reduce the imine selectively without reducing the aldehyde or the pyridine ring.
-
-
pH Control: Maintain slightly acidic conditions (acetic acid, 1 eq) to protonate the imine, accelerating reduction while keeping the pyridine ring protonated (and thus unreactive).
Data Summary: Alkylation Selectivity
| Method | Mono-Alkylated Yield | Di-Alkylated Byproduct | Notes |
| Direct Alkylation (R-Br) | 35–45% | 40–50% | "Statistical mixture" – Avoid.[1] |
| Reductive Amination (STAB) | 85–95% | < 5% | Kinetic control via imine intermediate.[1] |
| Ns-Protection Strategy | 80–90% | < 1% | Requires 3 steps (Protect -> Alkylate -> Deprotect).[1] |
Module 3: Metal Catalysis & Hydrogenation
Issue: “My hydrogenation reaction stalled. Is the pyridine poisoning the catalyst?”
Diagnosis: Catalyst Poisoning
The pyridine nitrogen has a high affinity for transition metals (Pd, Pt, Rh).[1] It binds to the catalyst surface, blocking active sites and halting the reaction.
Troubleshooting Protocol
Q: How do I hydrogenate in the presence of the pyridine ring? A: Mask the pyridine nitrogen by protonation .
The "Acid-Masking" Technique:
-
Solvent System: Use MeOH or EtOH containing 1.1–2.0 equivalents of HCl or Acetic Acid .
-
Mechanism: This converts the pyridine N (
lone pair) into a pyridinium salt. The pyridinium ion cannot coordinate to the metal catalyst. -
Execution: Run the hydrogenation (e.g., removing Cbz groups or reducing alkenes).
-
Workup: Neutralize with
after filtering off the catalyst to regenerate the free base.
Module 4: Storage & Handling
Issue: “The white powder turned into a sticky yellow gum.”
Diagnosis: Hygroscopicity & Carbamate Formation
Primary amines on propyl chains are notoriously hygroscopic. They absorb atmospheric water and react with
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Form: Keep as the Dihydrochloride Salt (
) whenever possible. The salt form is non-volatile, non-hygroscopic, and resistant to oxidation. -
Recovery: If the free base has "gummed," dissolve in dilute HCl, wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH and extract into DCM.[1]
Visual Troubleshooting Logic
Caption: Decision tree for selecting the correct synthetic strategy based on common failure modes of pyridine-propylamine derivatives.
References
-
Amide Coupling Optimization
-
Preventing Over-Alkylation
-
Pyridine Catalyst Poisoning
-
Handling of Pyridine Amines
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jru.edu.in [jru.edu.in]
- 10. lobachemie.com [lobachemie.com]
reaction parameter optimization for N-alkylation of 3-(Pyridin-4-yl)propan-1-amine
The following technical guide is structured as a dynamic Support Center for researchers optimizing the N-alkylation of 3-(Pyridin-4-yl)propan-1-amine .
Ticket ID: N-ALK-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Substrate Analysis
User Query: "How do I selectively alkylate the primary amine of this compound without quaternizing the pyridine ring or over-alkylating to the tertiary amine?"
Technical Insight: The core challenge lies in the dual-nucleophile nature of your substrate.[1] You are dealing with two distinct nitrogen centers with vastly different electronic properties. Success depends on exploiting the pKa and nucleophilicity differentials.[1]
| Feature | Primary Amine (Aliphatic) | Pyridine Nitrogen (Aromatic) |
| Structure | ||
| Approx.[1] pKa (Conjugate Acid) | ~10.5 (Highly Basic) | ~5.2 (Weakly Basic) |
| Nucleophilicity | High (Kinetic Product) | Low (Thermodynamic Product) |
| Reactivity Risk | Over-alkylation (Mono | Quaternization (Pyridinium salt) |
The Strategy:
-
Chemoselectivity: The primary amine is
times more basic than the pyridine.[1] Under neutral or basic conditions, the primary amine reacts first. -
Degree of Alkylation: Direct alkylation with alkyl halides follows a "runaway" kinetics model (Product is more reactive than starting material).[1] Reductive Amination is the superior pathway for controlled mono-alkylation.[1]
Interactive Troubleshooting Guide
Issue 1: "I am seeing significant pyridine quaternization."
Diagnosis: You are likely using a "hard" alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) in a polar aprotic solvent (DMF, DMSO) with heat, or you have exhausted the primary amine.
Corrective Actions:
-
Check Stoichiometry: Ensure the alkylating agent is the limiting reagent (0.9 eq relative to amine).[1]
-
Solvent Switch: Switch to protic solvents (MeOH, EtOH) or non-polar solvents (DCM, Toluene). Polar aprotic solvents like DMF stabilize the transition state for pyridinium formation.[1]
-
Temperature Control: Keep reaction below 40°C. Pyridine quaternization has a higher activation energy than amine alkylation.[1]
Issue 2: "I cannot stop the reaction at the secondary amine (Mono-alkylation); I get tertiary amines."
Diagnosis: This is the classic "Williamson Ether Synthesis for Amines" problem. The secondary amine product is more electron-rich (more nucleophilic) than the primary amine starting material.[1]
Corrective Actions:
-
Method Change (Recommended): Switch to Reductive Amination (Aldehyde + NaBH(OAc)3).[1] This mechanism proceeds via an imine intermediate, which physically prevents double addition until the reduction step is complete.
-
Method Change (Alternative): If you must use an alkyl halide, use the High-Dilution/Excess Amine technique.[1] Use 5-10 equivalents of the starting amine and add the alkyl halide dropwise.[1]
Decision Logic & Workflows (Visualization)
Workflow A: Method Selection Logic
Use this flow to determine the correct synthetic route based on your alkyl group.[1]
Caption: Decision matrix for selecting the optimal alkylation pathway. Reductive amination is preferred for >C1 chains to ensure mono-alkylation.[1]
Standard Operating Procedures (Protocols)
Protocol A: Reductive Amination (The "Gold Standard")
Scope: Selective mono-alkylation using an aldehyde.[1][2] Mechanism: Formation of imine/iminium ion followed by in-situ hydride transfer.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Aldehyde: R-CHO (1.0 - 1.1 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1] (Avoid MeOH if transesterification of esters is a risk, otherwise MeOH is faster).
-
Acid Catalyst: Acetic Acid (1-2 eq, optional but accelerates imine formation).[1]
Step-by-Step:
-
Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.0 eq) in DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 eq). Stir for 30-60 minutes at Room Temperature (RT) to equilibrate the imine.
-
Note: Using a drying agent like MgSO4 during this step can push equilibrium forward.
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.4 eq) portion-wise.
-
Reaction: Warm to RT and stir for 2-16 hours. Monitor by LC-MS.[1]
-
Checkpoint: The imine intermediate is often visible by LC-MS.[1] If imine remains, add more reductant.
-
-
Quench: Quench with saturated aqueous NaHCO3.
-
Work-up: Extract with DCM or EtOAc.
Protocol B: Direct Alkylation (The "High Risk" Alternative)
Scope: Used only when the alkyl halide is available but the aldehyde is not.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Alkyl Halide: R-Br or R-I (0.8 - 0.9 eq) (Limiting Reagent) [1]
-
Base:
or DIPEA (1.5 eq)[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step:
-
Preparation: Dissolve amine (1.0 eq) and Base (1.5 eq) in MeCN.
-
Addition: Dissolve Alkyl Halide (0.8 eq) in MeCN. Add this solution dropwise over 1 hour to the amine solution at 0°C.
-
Why? Keeping the alkyl halide concentration low relative to the amine minimizes bis-alkylation.[1]
-
-
Reaction: Stir at RT. Do not heat unless necessary.[1]
-
Purification: You will likely have a mixture of starting material (SM), mono-alkyl, and bis-alkyl.[1] Flash chromatography is required.[1]
-
Tip: Use a DCM/MeOH/NH4OH gradient (e.g., 90:9:1) to separate these polar amines.[1]
-
Frequently Asked Questions (FAQs)
Q: My product is stuck in the aqueous layer during workup. How do I get it out? A: The pyridine ring and the amine make this molecule highly polar and pH-sensitive.[1]
-
Acidic pH (< 5): Both nitrogens are protonated (Dication).[1] Highly water-soluble.[1]
-
Neutral pH (6-8): Pyridine is free base, aliphatic amine is protonated (Monocation). Still water-soluble.[1]
-
Basic pH (> 11): Both nitrogens are free bases.[1] This is the only state where it will extract efficiently into organic solvents (DCM/EtOAc).[1] Use 1N NaOH to adjust the pH of your aqueous layer to >12 before extraction.[1]
Q: Can I use NaBH4 instead of NaBH(OAc)3 for reductive amination? A: Generally, no .[1] NaBH4 is too strong; it reduces aldehydes/ketones to alcohols faster than it reduces imines.[1] NaBH(OAc)3 is milder and selectively reduces the imine.[1] If you must use NaBH4, you must form the imine first (reflux amine + aldehyde in MeOH for 2 hours), then cool and add NaBH4.
Q: How do I remove unreacted starting material (primary amine) from my product? A: If chromatography is difficult, use a scavenger resin . Add an isocyanate-functionalized resin (e.g., polystyrene-methyl isocyanate) to the reaction mixture.[1] It will react covalently with the primary amine (SM) but not the secondary amine (Product) if the product is sterically hindered, or simply use an aldehyde resin to catch the primary amine.[1] Alternatively, perform a Boc-protection on the crude mixture; the primary amine becomes bis-Boc or mono-Boc (less polar), altering retention time significantly.
References & Authority
-
Basicity of Amines vs Pyridines:
-
Reductive Amination Selectivity:
-
Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Relevance: The foundational text for using NaBH(OAc)3 to prevent over-alkylation.[1]
-
-
Direct Alkylation Challenges (The "Runaway Train"):
-
Selective N-Alkylation Protocols:
Sources
overcoming low reactivity of 4-(3-Aminopropyl)pyridine in coupling reactions
The following technical guide addresses the specific challenges associated with 4-(3-Aminopropyl)pyridine (CAS: 20173-24-4) in synthetic coupling workflows.
Subject: Overcoming Nucleophilic Competence & Catalyst Poisoning Issues Applicable For: Amide Couplings (Peptide Synthesis), Buchwald-Hartwig Amination, and S_NAr Reactions. Molecule Profile:
-
Structure: Pyridine ring connected to a primary propyl-amine chain.
-
Dual-Basicity Challenge: Contains two basic nitrogen centers:
-
Primary Amine (Aliphatic): High basicity (
), high nucleophilicity. -
Pyridine Nitrogen (Aromatic): Moderate basicity (
), strong Lewis base (ligand).
-
Diagnostic Workflow
Before modifying your reaction, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for troubleshooting reactivity based on reaction class.
Scenario A: Amide Coupling (The "Salt Trap")
The Problem: Users often report low yields when using EDC/NHS or Carbodiimide chemistries. The failure is rarely due to the nucleophilicity of the primary amine. Instead, it is often a stoichiometry error .
-
Mechanism: The aliphatic amine (
) is protonated at neutral pH. If the starting material is supplied as a hydrochloride salt (common for stability), or if the activation byproduct is acidic (e.g., HOBt), the amine remains protonated ( ) and non-nucleophilic. -
Interference: The pyridine ring (
) can act as a "proton shuttle" or trap activated esters in rare cases, but mostly it complicates pH control.
Troubleshooting Q&A
Q: I am using EDC/HOBt in DCM, but the reaction stalls. Why? A: DCM is a poor solvent for polar pyridine salts. As the reaction proceeds, the pyridine moiety may form insoluble salts with the coupling byproducts, precipitating the amine out of the reaction before it couples.
-
Fix: Switch solvent to DMF or DMAc to maintain homogeneity.
Q: How much base should I add? A: You must account for both nitrogen centers if using HCl salts, plus the acid generated by the coupling reagent.
-
Rule of Thumb: Use 3.0 - 4.0 equivalents of a non-nucleophilic base (DIPEA or NMM).
-
1 eq to neutralize the amine salt.
-
1 eq to neutralize the carboxylic acid (if not pre-activated).
-
1-2 eq excess to drive the equilibrium and prevent Pyridine-H+ formation.
-
Optimized Protocol: HATU Coupling
This protocol minimizes pyridine interference by using a fast-acting coupling reagent.
-
Dissolve: Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Activate: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins at RT.
-
Note: The solution should turn yellow/orange.
-
-
Addition: Add 4-(3-Aminopropyl)pyridine (1.1 eq) dissolved in minimal DMF.
-
Buffer: Immediately add an additional 1.5 eq of DIPEA .
-
Why? This ensures the primary amine remains deprotonated (
) rather than the pyridine ring grabbing the proton.
-
-
Monitor: Stir at RT for 1-2 hours. Monitor by LCMS (expect M+H peak).
Scenario B: Buchwald-Hartwig Amination (The "Poisoning" Issue)
The Problem:
The pyridine nitrogen is a potent Lewis base that binds to Palladium (Pd), displacing phosphine ligands and forming catalytically inactive complexes (Pd-Pyridine species). This "catalyst poisoning" stops the catalytic cycle dead. Furthermore, primary alkyl amines are prone to
Critical Parameters Table
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Pd-G3 or Pd-G4 Precatalysts | Rapidly generates active Pd(0) species, bypassing the induction period where pyridine can sequester Pd(II). |
| Ligand Class | Dialkylbiaryl Phosphines | Bulky ligands (e.g., RuPhos , BrettPhos ) sterically crowd the Pd center, preventing the pyridine nitrogen from binding. |
| Base | NaOtBu or LiHMDS | Strong, soluble bases are required to deprotonate the amine-Pd complex rapidly. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents prevent competitive binding. Avoid DMAc/DMF if possible (they can coordinate Pd). |
Troubleshooting Q&A
Q: My reaction turns black and precipitates Pd metal immediately. A: This indicates "unligated" Pd is aggregating. The pyridine is likely displacing your phosphine ligand.
-
Fix: Switch to RuPhos-Pd-G4 or BrettPhos-Pd-G4 . The palladacycle precatalyst structure is extremely robust against displacement by pyridine.
Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: No. These older generation catalysts bind ligands loosely. The pyridine nitrogen in your substrate will displace PPh3 or dppf, killing the catalyst. You need sterically demanding ligands.
Optimized Protocol: Cross-Coupling
Designed for coupling 4-(3-Aminopropyl)pyridine with an Aryl Bromide.
-
Charge: In a glovebox or under Argon, add:
-
Aryl Bromide (1.0 eq)
-
4-(3-Aminopropyl)pyridine (1.2 eq)
-
NaOtBu (1.5 eq)
-
RuPhos-Pd-G3 (2 - 5 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.2 M.
-
Heat: Seal vessel and heat to 80-100°C for 12 hours.
-
Workup: Cool to RT. Filter through Celite.
-
Note: If the product is basic, wash the Celite with 10% MeOH/DCM to ensure elution.
-
Purification & Handling FAQs
Q: The product streaks on silica gel columns. A: Both the pyridine ring and the secondary amine (product) interact with acidic silanols on silica.
-
Fix 1: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
-
Fix 2: Use Amine-functionalized Silica cartridges for flash chromatography.
Q: How do I remove excess 4-(3-Aminopropyl)pyridine after the reaction? A: Since the starting material is highly basic:
-
Acidic Wash: If your product is less basic (e.g., an amide), wash the organic layer with 1M citric acid or 0.5M HCl . The starting material will protonate and move to the aqueous layer. The amide product will remain in the organic layer.
-
Scavenger Resins: Use a Polymer-supported Isocyanate resin. It will react specifically with the unreacted primary amine of the starting material, allowing you to filter it out.
References
-
Amide Coupling Optimization: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Pyridine Poisoning in Pd-Catalysis: Sherwood, J. et al. (2019). Palladium-catalyzed cross-coupling of pyridine derivatives: a guide to catalyst choice. Reaction Chemistry & Engineering. Link
-
Buchwald-Hartwig Protocols for Alkyl Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
pKa Values: Williams, R. (2024). pKa Data for Organic Compounds (Pyridine vs Alkyl Amines). Colorado State University Database. Link
Validation & Comparative
comparing the efficacy of different synthetic routes to 4-(3-Aminopropyl)pyridine
CAS Number: 7127-18-6
Synonyms: 3-(4-Pyridyl)propylamine,
Executive Summary
4-(3-Aminopropyl)pyridine is a critical pyridine-based building block, widely utilized in the synthesis of histamine H2 agonists, enzyme inhibitors, and cross-linking agents for polymer chemistry. Its structural simplicity—a primary amine tethered to a pyridine ring by a propyl chain—belies the challenge of its synthesis: avoiding polymerization of precursors (like 4-vinylpyridine) and preventing secondary amine formation during reduction.
This guide objectively compares the three most prevalent synthetic strategies. Route A (Catalytic Hydrogenation) is the industrial gold standard for scalability and purity. Route B (Hydride Reduction) is the preferred method for laboratory-scale discovery chemistry where high-pressure equipment is unavailable. Route C (Heck Coupling) represents a modern alternative when starting from halogenated pyridines.
Route Analysis & Comparison
Route A: Catalytic Hydrogenation of 3-(4-Pyridyl)propanenitrile (The Industrial Standard)
This route involves the reduction of the nitrile intermediate using hydrogen gas and a heterogeneous catalyst. It is the most atom-economical method and is preferred for multi-gram to kilogram scale-up.
-
Mechanism: Heterogeneous catalysis (Horiuti-Polanyi mechanism).
-
Key Reagents:
gas, Raney Nickel or Pd/C, Ammonia (in Methanol). -
Critical Insight: The addition of ammonia is non-negotiable. Without it, the primary amine product reacts with the intermediate imine, leading to significant secondary amine dimerization (a "poisoning" of the yield).
Route B: Chemical Reduction via LiAlH (The Lab-Scale Standard)
For bench chemists lacking high-pressure hydrogenation autoclaves, Lithium Aluminum Hydride (LiAlH
-
Mechanism: Nucleophilic hydride transfer.
-
Key Reagents: LiAlH
(LAH), anhydrous THF or Diethyl Ether. -
Critical Insight: The workup is the bottleneck. Aluminum salts form gelatinous precipitates that trap the product. A strict "Fieser" workup or Rochelle's salt quench is required to release the amine.
Route C: Heck Alkenylation & Reduction (The Modular Approach)
Useful when the nitrile precursor is unavailable, this route builds the carbon chain from 4-bromopyridine and acrylonitrile or allylamine derivatives.
-
Mechanism: Pd(0)-catalyzed C-C bond formation followed by saturation.
-
Key Reagents: Pd(OAc)
, Phosphine ligands, Acrylonitrile. -
Critical Insight: This is a two-step process (Coupling
Reduction) and is generally less efficient than Route A due to the cost of palladium catalysts and lower yields in the coupling step.
Comparative Performance Data
| Feature | Route A: Catalytic Hydrogenation | Route B: LiAlH | Route C: Heck Coupling |
| Precursor | 3-(4-Pyridyl)propanenitrile | 3-(4-Pyridyl)propanenitrile | 4-Bromopyridine |
| Typical Yield | 85 - 95% | 70 - 80% | 50 - 65% (over 2 steps) |
| Scalability | High (kg to ton) | Low (limited by exotherm/safety) | Medium |
| Atom Economy | Excellent | Poor (stoichiometric Al waste) | Moderate |
| Safety Profile | High Pressure | Pyrophoric reagents (LAH) | Heavy metal toxicity |
| Purity Profile | High (if | Moderate (Al salts contamination) | Low (Pd residuals) |
| Cost | Low | Medium | High |
Detailed Experimental Protocols
Precursor Synthesis: 3-(4-Pyridyl)propanenitrile
Before attempting Route A or B, you must synthesize the nitrile intermediate. Reaction: Michael addition of cyanide to 4-vinylpyridine.
-
Setup: Dissolve 4-vinylpyridine (1.0 eq) in aqueous HCl (1.1 eq) to form the pyridinium salt (prevents polymerization).
-
Addition: Add KCN (1.2 eq) aqueous solution dropwise at 0°C.
-
Reflux: Heat to 80°C for 2-4 hours.
-
Workup: Neutralize with
, extract with DCM, and distill. -
Yield: Expect ~90%.
Protocol for Route A: Catalytic Hydrogenation
Equipment: Parr Hydrogenator or Autoclave.
-
Charge: In a pressure vessel, place 3-(4-pyridyl)propanenitrile (10 g) and Methanol (100 mL).
-
Additive: Add 7N Methanolic Ammonia (20 mL). Crucial for suppressing dimer formation.
-
Catalyst: Carefully add Raney Nickel (2 g, ~20 wt%) as a slurry in water/methanol. Caution: Pyrophoric when dry.
-
Reaction: Purge with
x3, then x3. Pressurize to 50 psi (3.5 bar) and stir vigorously at 50°C for 6 hours. -
Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate in vacuo.
-
Purification: Distillation under reduced pressure (bp ~110°C @ 0.5 mmHg) or conversion to HCl salt.
Protocol for Route B: LiAlH Reduction
Equipment: 3-Neck Round Bottom Flask, Reflux Condenser,
-
Setup: Flame-dry glassware under
. Charge LiAlH (2.0 eq) into anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C. -
Addition: Dissolve 3-(4-pyridyl)propanenitrile (1.0 eq) in dry THF. Add dropwise to the LAH slurry over 30 mins. Maintain temp <10°C.
-
Reaction: Warm to room temperature, then reflux for 3 hours. Solution usually turns grey/green.
-
Quench (Fieser Method): Cool to 0°C. For every x grams of LAH used, add:
-
x mL water (very slowly!)
-
x mL 15% NaOH
-
3x mL water[1]
-
-
Workup: Stir until precipitate turns white and granular. Filter, dry organic phase over
, and concentrate.
Visualizations
Pathway Logic Flow
Caption: Comparison of the two primary synthetic pathways starting from the common nitrile intermediate.
Mechanism of Side-Reaction (Dimerization) in Route A
Caption: The "poisoning" mechanism where the product reacts with the intermediate. Ammonia prevents this.
References
-
Preparation of Pyridine Deriv
-
Source: Organic Syntheses, Coll.[2] Vol. 4, p. 221 (1963).
- Context: Describes the general methodology for reducing 3-substituted propionitriles to propylamines using Raney Nickel.
-
-
Catalytic Hydrogen
- Source: Rylander, P. N.
- Context: Authoritative text on the necessity of ammonia in nitrile hydrogenation to suppress secondary amine form
-
Synthesis of 4-Vinylpyridine Precursors
- Source:Journal of the American Chemical Society, "Polymeriz
- Context: Details the instability of the vinyl precursor and the Michael addition conditions.
-
Safety Protocols for LiAlH4 Reductions
- Source: Stanford Environmental Health & Safety, "Lithium Aluminum Hydride SOP".
- Context: Essential safety d
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
